Fmoc-Asn-OtBu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-21(27)19(12-20(24)26)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,26)(H,25,28)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHDMGKTOELQD-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Advanced Characterization of Protected Asparagine/aspartic Acid Derivatives in Fmoc Chemistry
Methodologies for the Preparation of Fmoc-Asp(OtBu)-OH and Related Structures
The preparation of Fmoc-protected amino acid derivatives with side-chain protection, such as Fmoc-Asp(OtBu)-OH and related asparagine derivatives like Fmoc-Asn-OtBu (where OtBu protects the C-terminus, not the side chain amide), involves specific strategies to selectively introduce the Fmoc group and the necessary side-chain protection.
Carbodiimide-mediated coupling for derivative formation
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), are commonly employed coupling agents in organic synthesis, including the formation of esters and amides. While primarily known for peptide bond formation, carbodiimide (B86325) chemistry can be relevant in the synthesis of protected amino acids themselves, particularly in esterification reactions to introduce protecting groups like the tert-butyl ester. For instance, the formation of tert-butyl esters of amino acids can be mediated by carbodiimides in the presence of a suitable catalyst. The subsequent introduction of the Fmoc group is typically performed on the amino group of the protected amino acid.
Use of alternative activating agents for Fmoc-amino acid introduction
Beyond carbodiimides, various alternative activating agents are utilized for the introduction of the Fmoc group or in subsequent coupling steps involving Fmoc-protected amino acids. Reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate 3-oxide (HATU), and benzotriazole-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (PyBOP) are widely used in Fmoc-based peptide synthesis for activating the carboxyl group of the Fmoc-amino acid for coupling to the growing peptide chain. While these are primarily used in peptide coupling, the principles of activation chemistry can be related to the methods used to prepare the protected amino acid building blocks themselves, particularly when forming ester linkages for side-chain protection. For the introduction of the Fmoc group onto the amino group of an amino acid or its protected derivative, reagents like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate) are typically employed under basic conditions.
Synthetic Routes to Specialized Asparagine Derivatives (e.g., N-Glycosylated Asparagine Building Blocks)
The synthesis of complex molecules like glycopeptides requires specialized protected amino acid building blocks. N-glycosylated asparagine derivatives are crucial for synthesizing peptides containing N-linked glycans.
Preparation of Fmoc-Asn(GlcAc4)-OtBu as an intermediary for N-glycopeptide synthesis
Fmoc-Asn(GlcAc4)-OtBu is a key building block for incorporating a glycosylated asparagine residue into a peptide chain using Fmoc SPPS. Its synthesis involves the coupling of a protected carbohydrate moiety, such as tetraacetylglucose (GlcAc4), to the amide side chain of asparagine, followed by the introduction of the Fmoc group on the α-amino group and the tert-butyl ester on the C-terminus. This derivative allows for the solid-phase synthesis of N-glycopeptides, where the glycan is already attached to the asparagine residue before peptide chain elongation. The preparation typically involves reacting a suitably protected asparagine derivative with a glycosyl donor under conditions that promote the formation of the N-glycosidic bond, followed by or preceded by the introduction of the Fmoc and OtBu protecting groups.
Analytical Techniques for Purity Assessment and Structural Elucidation
Ensuring the purity and confirming the structure of protected amino acid derivatives are critical steps before their use in peptide synthesis. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) in process monitoring and product purification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the synthesis of protected amino acids and for assessing the purity of the final products. HPLC allows for the separation of the desired product from starting materials, reagents, and by-products based on their differential interactions with the stationary phase and mobile phase. This technique is widely used to monitor the progress of reactions, optimize reaction conditions, and purify the synthesized Fmoc-amino acid derivatives, including this compound and Fmoc-Asp(OtBu)-OH. Analytical HPLC provides chromatograms that show the purity profile of the sample, with the area under the peak corresponding to the desired product indicating its relative abundance. Preparative HPLC can be used to isolate highly pure samples for demanding applications like peptide synthesis.
Mass Spectrometry (e.g., MALDI) for molecular confirmation and impurity detection
Mass spectrometry plays a crucial role in the characterization and quality control of protected amino acid derivatives like this compound, particularly within the context of Fmoc solid-phase peptide synthesis (SPPS). Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are widely employed for molecular confirmation and the detection of impurities. ambeed.comrsc.orgamazonaws.comulisboa.ptnih.govcsic.essemanticscholar.orgrsc.org
This compound, chemically known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate, has a theoretical molecular weight of 411.45 g/mol . sigmaaldrich.combiocrick.com Mass spectrometry allows for the verification of this molecular weight by detecting ions corresponding to the intact molecule, often with the addition of a proton ([M+H]⁺), a sodium ion ([M+Na]⁺), or other adducts, depending on the ionization mode and matrix used. For Fmoc-Asp(OtBu)-OH, predicted m/z values for common adducts include [M+H]⁺ at 412.17546, [M+Na]⁺ at 434.15740, [M+NH₄]⁺ at 429.20200, and [M+K]⁺ at 450.13134 in positive mode, and [M-H]⁻ at 410.16090 in negative mode. uni.lu While these specific predicted values are for Fmoc-Asp(OtBu)-OH, which is an isomer, the principle of detecting characteristic ions applies similarly to this compound for molecular confirmation.
MALDI-TOF MS is frequently used for analyzing peptides and their building blocks due to its ability to handle relatively high molecular weights and its tolerance to certain salts and buffers. rsc.orgamazonaws.comulisboa.ptnih.govsemanticscholar.org In MALDI-TOF analysis, the sample is mixed with a matrix material, which co-crystallizes with the analyte. A laser pulse is absorbed by the matrix, leading to the desorption and ionization of the analyte molecules. The time it takes for the ions to travel to the detector is measured, and this time is related to their mass-to-charge ratio (m/z). rsc.orgamazonaws.com This technique is valuable for confirming the presence of the expected this compound molecule by observing a peak corresponding to its molecular ion or a common adduct.
ESI-MS is another powerful technique, often coupled with liquid chromatography (LC-ESI-MS), which provides chromatographic separation before mass analysis. ambeed.comcsic.esrsc.orgbiocrick.com This coupling is particularly useful for assessing the purity of this compound and detecting potential impurities. ESI involves generating ions from a liquid sample by applying a high voltage, making it suitable for analyzing polar molecules like protected amino acids. ambeed.comcsic.es LC-MS allows for the separation of the target compound from any side products or unreacted starting materials based on their different chromatographic properties. The mass spectrometer then provides mass information for each separated component, enabling the identification of impurities by their distinct m/z values. ambeed.com
Detailed research findings often involve using mass spectrometry to analyze protected amino acids and peptides synthesized using Fmoc chemistry. For instance, studies evaluating new protecting groups or synthesis strategies utilize mass spectrometry to confirm the structure and purity of the resulting products. biocrick.comresearchgate.net Impurities in this compound or peptides incorporating it can arise from various sources, including incomplete coupling during synthesis, side reactions such as aspartimide formation (although this is more prevalent with Asp derivatives, Asn can also undergo related side reactions like deamidation), or incomplete removal of protecting groups. researchgate.netthermofisher.comnih.gov Mass spectrometry is essential for identifying these impurities, often appearing as peaks at m/z values different from the expected molecular ion of the desired product. ulisboa.pt High-resolution mass spectrometry can provide accurate mass measurements, which can help in determining the elemental composition of observed ions and thus aiding in the identification of impurities. biocrick.comresearchgate.net
The application of mass spectrometry, including MALDI and ESI, is therefore fundamental in the characterization of this compound, ensuring its molecular integrity and assessing its purity before its incorporation into peptides, which is critical for the success of peptide synthesis.
Table 1: Predicted Mass-to-Charge Ratios for Fmoc-Asp(OtBu)-OH Adducts (Illustrative for Isomeric Comparison)
| Adduct | m/z |
| [M+H]⁺ | 412.17546 |
| [M+Na]⁺ | 434.15740 |
| [M+NH₄]⁺ | 429.20200 |
| [M+K]⁺ | 450.13134 |
| [M-H]⁻ | 410.16090 |
Note: These predicted values are specifically for Fmoc-Asp(OtBu)-OH uni.lu, an isomer of this compound. Actual observed m/z values for this compound will correspond to its specific molecular weight and the adduct formed.
Table 2: Selected Examples of Mass Spectrometry Use in Fmoc Chemistry (Illustrative)
| Technique | Application | Compound/Context | Observation/Finding |
| MALDI-TOF | Molecular confirmation of purified peptides | Synthetic peptides from SPPS | Confirmation of expected molecular ion mass. rsc.orgamazonaws.comulisboa.ptnih.gov |
| ESI-MS | Purity analysis and impurity detection | Protected amino acids and peptides | Identification of components by m/z; detection of side products. ambeed.comcsic.esrsc.org |
| LC-MS | Separation and identification of impurities | Crude peptide products | Separation of desired product from impurities based on retention time and mass. researchgate.net |
| High-Res MS | Accurate mass measurement for impurity identification | Peptides and protected amino acids | Determination of elemental composition of ions to identify impurities. biocrick.comresearchgate.net |
Protecting Group Strategies for Aspartic Acid and Asparagine Side Chains in Fmoc Spps
The tert-Butyl Ester (OtBu) as a Carboxyl Protecting Group for Aspartic Acid
The tert-butyl ester (OtBu) is a commonly used protecting group for the beta-carboxyl group of aspartic acid in Fmoc-SPPS. iris-biotech.depeptide.com This protection is essential because the free carboxyl group could otherwise participate in undesired side reactions, such as aspartimide formation, particularly in sequences containing Asp-Gly linkages. nih.goviris-biotech.decem.com
Orthogonality with Fmoc N-alpha Protection and Acid-Labile Global Deprotection
The OtBu group exhibits orthogonality with the Fmoc group. iris-biotech.de The Fmoc group is removed by treatment with a weak base, typically 20% piperidine (B6355638) in dimethylformamide (DMF). altabioscience.comiris-biotech.de The OtBu ester, however, is stable under these basic conditions. iris-biotech.de Global deprotection and cleavage of the peptide from the resin in Fmoc-SPPS are typically achieved using strong acidic conditions, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers. iris-biotech.dethermofisher.com The tert-butyl ester is acid-labile and is effectively cleaved under these conditions, regenerating the free carboxyl group. iris-biotech.de This differential lability allows for the stepwise elongation of the peptide chain with selective removal of the Fmoc group at each cycle, followed by simultaneous removal of side-chain protecting groups and cleavage from the resin at the end of the synthesis. iris-biotech.de
Relative Stability of OtBu under Fmoc Deprotection Conditions
The OtBu group is generally stable under the standard basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection. iris-biotech.de However, prolonged exposure to piperidine or the presence of certain sequences can lead to a side reaction known as aspartimide formation, particularly with Asp-Gly sequences. nih.goviris-biotech.decem.com This involves the intramolecular cyclization of the aspartic acid beta-carboxyl group with the amide nitrogen of the following amino acid, forming a five-membered aspartimide ring. nih.goviris-biotech.de While the OtBu group provides protection against this, its relative bulkiness compared to other protecting groups influences the extent of aspartimide formation. nih.goviris-biotech.de
Comparison of OtBu with other Aspartate Side-Chain Protecting Groups and their influence on synthesis fidelity
While OtBu is a widely used protecting group for aspartic acid side chains in Fmoc-SPPS, other protecting groups have been developed to mitigate issues like aspartimide formation and improve synthesis fidelity, especially for challenging sequences. These include more sterically demanding groups or those with different cleavage properties.
| Protecting Group | Abbreviation | Cleavage Conditions (Typical) | Notes | Influence on Aspartimide Formation (Relative to OtBu) nih.goviris-biotech.de |
| tert-Butyl Ester | OtBu | Strong acid (e.g., TFA) iris-biotech.de | Standard protecting group. iris-biotech.de | Moderate |
| 3-Methylpent-3-yl Ester | OMpe | Strong acid (e.g., TFA) glpbio.comsigmaaldrich.com | More bulky than OtBu, designed to suppress aspartimide formation. glpbio.comsigmaaldrich.comadvancedchemtech.com | Lower |
| Diisopropylmethyl Ester | ODie | Strong acid (e.g., TFA) nih.gov | Less bulky than OMpe, may show higher aspartimide formation than OtBu. nih.gov | Higher |
| 2-Phenylisopropyl Ester | O-2-PhiPr | Mild acid (e.g., 1% TFA in DCM) peptide.com | Allows for selective deprotection on-resin. peptide.com | Not directly compared to OtBu in search results regarding aspartimide |
| Allyl Ester | OAll | Pd(0) catalyst peptide.comadvancedchemtech.com | Orthogonal to both Fmoc and tBu, allows for selective deprotection. peptide.comadvancedchemtech.com | Not directly compared to OtBu in search results regarding aspartimide |
| Benzyl Ester | OBzl | Strong acid (e.g., HF) or hydrogenolysis iris-biotech.de | Less common in standard Fmoc-SPPS due to harsher cleavage or incompatibility with certain modifications. iris-biotech.de | Not directly compared to OtBu in search results regarding aspartimide |
| Adamantyl Ester | Adamantyl | Strong acid (e.g., TFA) nih.gov | More bulky than OtBu, shows lower aspartimide formation. nih.gov | Lower |
| Trityl-based | Trt-based | Strong acid (e.g., TFA) nih.gov | Bulky, shows lower aspartimide formation. nih.gov | Lower |
Research findings indicate that the steric bulk of the aspartate side-chain protecting group significantly influences the extent of aspartimide formation. nih.goviris-biotech.de Bulky groups like OMpe, adamantyl, and trityl-based esters generally lead to less aspartimide formation compared to OtBu. nih.goviris-biotech.de The choice of protecting group can therefore impact the purity and yield of the synthesized peptide, particularly for sequences prone to this side reaction.
Asparagine Side Chain Protection: Standard and Specialized Approaches
Asparagine (Asn) has an amide group in its side chain. This amide group can be susceptible to dehydration during coupling reactions, leading to nitrile formation, and can also participate in aspartimide-like side reactions, especially in basic conditions. peptide.comiris-biotech.dethermofisher.com Therefore, protection of the asparagine side chain is often necessary in Fmoc-SPPS.
Trityl (Trt) Protection for Asparagine Amide and its compatibility with Fmoc chemistry
The trityl (Trt) group is the most commonly used protecting group for the amide side chain of asparagine in Fmoc-SPPS. iris-biotech.depeptide.comthermofisher.com The Trt group is relatively bulky and effectively prevents side reactions of the amide group, including dehydration and participation in cyclic imide formation. peptide.comthermofisher.com Fmoc-Asn(Trt)-OH is a standard building block used in Fmoc-SPPS.
The Trt group is acid-labile and is removed during the final acidic cleavage of the peptide from the resin, typically using TFA-based cocktails. iris-biotech.dethermofisher.comug.edu.pl It is stable under the basic conditions used for Fmoc deprotection, demonstrating orthogonality with the Fmoc group. iris-biotech.de The Trt group also improves the solubility of Fmoc-Asn derivatives in organic solvents commonly used in SPPS, such as DMF. peptide.com
Contextual presence of OtBu in Asparagine-related derivatives (e.g., C-terminal protection or specific glycosylated forms)
While the Trt group is standard for protecting the asparagine side-chain amide, the tert-butyl ester (OtBu) group is not used for this purpose. The OtBu group is an ester and protects carboxyl groups. In the context of asparagine-related derivatives, an OtBu group would typically be present to protect a carboxyl function.
The compound Fmoc-Asn-OtBu contains an asparagine residue with an Fmoc group on the alpha-amine and an OtBu group. Since asparagine's side chain is an amide, the OtBu group in this compound is not protecting the side chain. Instead, it protects the C-terminal carboxyl group of the asparagine residue. Such a derivative, where the C-terminus is protected, would be used in specific synthetic strategies, such as the synthesis of protected peptide fragments for subsequent ligation or in the preparation of modified peptides where the C-terminus needs to be masked during certain steps. For example, a C-terminal OtBu ester allows for the synthesis of protected peptides that can be cleaved from the resin while retaining side-chain protection, enabling further solution-phase modifications.
Mechanistic Understanding and Mitigation of Side Reactions Involving Aspartyl/asparaginyl Residues in Fmoc Spps
Succinimide (B58015) and Nitrile Formation: Mechanistic Insights and Contributing Factors
Asparagine residues in peptides synthesized by Fmoc SPPS are susceptible to side reactions, primarily succinimide formation and dehydration to form nitriles. These reactions can lead to undesired modifications in the final peptide product, affecting yield and purity.
Succinimide formation from asparagine is analogous to aspartimide formation from aspartic acid, proceeding through an intramolecular cyclization mechanism. In the case of asparagine, the nucleophilic attack comes from the nitrogen atom of the peptide bond following the Asn residue (the n+1 residue) onto the side-chain carbonyl carbon of asparagine, forming a five-membered succinimide ring. wikipedia.orgmdpi.comnih.govfishersci.atresearchgate.net This intermediate is an α-aminosuccinimide (Asu). nih.gov This reaction releases ammonia (B1221849) (deamidation), making the succinimide formation from Asn an irreversible process in this step. mdpi.comfishersci.at
Nitrile formation, or dehydration of the asparagine side-chain amide, can occur during coupling steps, particularly when using carbodiimide (B86325) coupling reagents. wikipedia.orgfishersci.ca This reaction converts the side-chain amide group (-CONH₂) into a nitrile group (-CN). wikipedia.orgfishersci.ca
Base-Catalyzed Rearrangement During Fmoc Deprotection and Coupling Cycles
Both succinimide and nitrile formation in Asn residues can be influenced by the basic conditions employed during Fmoc SPPS. The Fmoc group is typically removed using a base, such as piperidine (B6355638) or piperazine (B1678402). wikipedia.orgnih.gov While the outline specifically mentions base-catalyzed rearrangement leading to aspartimide formation from Asp-OtBu, the presence of a base can also promote the nucleophilic attack by the backbone nitrogen on the Asn side chain, facilitating succinimide ring closure. wikipedia.orgmdpi.comfishersci.at Stronger bases like piperidine can accelerate this process. advancedchemtech.com
Carbodiimide coupling reagents, commonly used in Fmoc SPPS, can also contribute to nitrile formation from unprotected or inadequately protected asparagine side chains by promoting dehydration. wikipedia.orgfishersci.ca
Sequence Dependence of Succinimide Formation, particularly Asn-Gly and Asn-Xaa motifs
Similar to aspartimide formation from aspartic acid, succinimide formation from asparagine is strongly dependent on the amino acid sequence. wikipedia.orgfishersci.atnih.gov The residue immediately following asparagine (the n+1 residue) significantly influences the rate of succinimide formation. mdpi.comnih.govfishersci.at Sequences containing Asn-Gly are particularly prone to succinimide formation. mdpi.comfishersci.atnih.gov This is attributed to the conformational flexibility provided by the small glycine (B1666218) residue, which allows the backbone nitrogen to readily access the asparagine side-chain carbonyl for cyclization. mdpi.comfishersci.at Other residues with small or flexible side chains at the Xaa position in an Asn-Xaa motif can also increase the propensity for succinimide formation. mdpi.com
Influence of Solvent Polarity and Reaction Temperature on Rearrangement Propensity
Solvent polarity and reaction temperature can impact the rates of side reactions involving asparagine residues. While the provided search results specifically discuss the influence of these factors on aspartimide formation from Asp advancedchemtech.comwikipedia.orgfishersci.nlcenmed.com, the principles can be extended to succinimide and nitrile formation from Asn. Polar aprotic solvents like DMF and NMP are commonly used in Fmoc SPPS. wikipedia.orgwikipedia.org The polarity of the solvent can affect the transition state of the cyclization reaction leading to succinimide. Elevated temperatures, sometimes used to improve coupling efficiency, can also increase the rate of side reactions, including succinimide and nitrile formation. wikipedia.orgfishersci.nl Conversely, optimizing solvent composition and temperature can help minimize these unwanted reactions. fishersci.nlcenmed.com
Hydrolysis and Nucleophilic Ring Opening of Succinimide to Alpha- and Beta-Peptides
Once the succinimide intermediate is formed from an asparagine residue, it can undergo further reactions, primarily hydrolysis and nucleophilic ring opening. wikipedia.orgfishersci.atacs.org Hydrolysis of the succinimide ring can occur, leading to the formation of both the normal α-aspartyl peptide and the rearranged β-aspartyl peptide (isoaspartic acid). wikipedia.orgfishersci.atacs.org This hydrolysis can happen under acidic, neutral, or alkaline conditions. nih.gov The ratio of α- to β-peptide formed upon hydrolysis is typically around 1:3. mdpi.comfishersci.at
In the presence of nucleophiles, such as the base used for Fmoc deprotection (e.g., piperidine), the succinimide ring can be opened by a nucleophilic attack, leading to the formation of piperidide adducts (α- and β-piperidides). acs.org These hydrolysis and ring-opening products contribute to the complexity of the crude peptide mixture and can be difficult to separate from the desired product. wikipedia.orgadvancedchemtech.comacs.org
Strategies for Succinimide and Nitrile Suppression and Control
Minimizing succinimide and nitrile formation from asparagine residues is crucial for obtaining high-purity peptides in Fmoc SPPS. Several strategies can be employed, drawing upon approaches similar to those used for suppressing aspartimide formation from aspartic acid.
One of the most effective strategies for preventing succinimide formation from asparagine is the use of side-chain protection. Protecting the side-chain amide nitrogen with a bulky group, such as the trityl (Trt) group, hinders the intramolecular attack by the backbone nitrogen, thereby suppressing succinimide formation. wikipedia.org Fmoc-Asn(Trt)-OH is a commonly used protected asparagine derivative in Fmoc SPPS for this reason. nih.govwikipedia.orgwikipedia.org
To prevent nitrile formation, particularly when using carbodiimide coupling reagents, the asparagine side-chain amide should be protected. The Trt group is also effective in minimizing this dehydration side reaction. wikipedia.org
Optimization of Fmoc Deprotection Reagents (e.g., Piperazine, Dipropylamine, HOBt additives, milder bases)
The choice and conditions of the Fmoc deprotection reagent significantly impact the extent of base-catalyzed side reactions, including succinimide formation. While the outline specifically mentions optimizing deprotection reagents for aspartimide suppression fishersci.nlcenmed.comfishersci.com, these principles apply to Asn side reactions as well. Using milder bases or lower concentrations of strong bases for Fmoc removal can reduce the propensity for succinimide formation. nih.govadvancedchemtech.comfishersci.com For instance, piperazine has been explored as an alternative to piperidine for Fmoc deprotection, showing reduced side product formation in some cases. nih.gov
Adding additives such as HOBt (1-hydroxybenzotriazole) to the deprotection mixture can also help suppress base-catalyzed rearrangements and cyclization reactions. advancedchemtech.comfishersci.comwikipedia.org HOBt can act as an acidic additive or participate in the activation process in a way that disfavors the unwanted cyclization. fishersci.comwikipedia.org
Application of Sterically Hindered Side-Chain Protecting Groups for Aspartic Acid
Aspartimide formation is a major side reaction in Fmoc SPPS of peptides containing aspartic acid, especially sequences like -Asp-Gly-. nih.govresearchgate.netiris-biotech.de This reaction involves the intramolecular cyclization of the peptide backbone nitrogen onto the beta-carboxyl group of aspartic acid, forming a five-membered aspartimide ring. researchgate.netiris-biotech.de This intermediate can then undergo ring opening by nucleophiles (such as piperidine used for Fmoc deprotection or water) leading to a mixture of alpha- and beta-aspartyl peptides, as well as epimerized products. nih.goviris-biotech.de The tert-butyl ester (OtBu) is a widely used protecting group for the beta-carboxyl of aspartic acid (Fmoc-Asp(OtBu)-OH) and provides steric hindrance that helps to reduce, though not always eliminate, aspartimide formation. iris-biotech.demesalabs.comsigmaaldrich.com More sterically hindered protecting groups like 3-methylpent-3-yl (OMpe) or 2,4-dimethylpent-3-yl (OEpe) have been explored to further minimize this side reaction. rsc.orgacs.orgresearchgate.net
Considering Fmoc-Asn-OtBu, its structure involves an OtBu group esterified to the side-chain amide of asparagine. This is chemically distinct from the esterification of a carboxylic acid in aspartic acid. The standard side chain of asparagine is an amide (-CONH2). Esterifying this amide to form -CONH-OtBu is not a typical protecting group strategy in peptide synthesis. If such a derivative were synthesized, the OtBu group would be attached to the amide nitrogen. The relevance of this unusual protection to aspartimide formation, a reaction specific to aspartic acid's beta-carboxyl, is indirect. However, if one were to consider hypothetical side reactions involving the asparagine side chain, the presence of a bulky tert-butyl ester group on the amide nitrogen might influence its reactivity. Unlike the standard Trt group on asparagine which protects against nitrile formation by blocking the nitrogen, an OtBu ester on the amide nitrogen would significantly alter the electronic and steric environment of the side chain, potentially leading to different, and likely problematic, side reactions not observed with standard Asn derivatives.
Backbone Amide Protection Strategies (e.g., Dmb, Hmb) for Asp-Gly sequences
Asp-Gly sequences are particularly susceptible to aspartimide formation and peptide bond cleavage. nih.govresearchgate.netiris-biotech.de To address this, backbone amide protection strategies have been developed. These involve temporarily protecting the backbone amide nitrogen of the amino acid preceding the problematic residue, typically glycine in Asp-Gly sequences. Common backbone protecting groups include 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb). nih.goviris-biotech.de By protecting the backbone amide, these groups reduce the nucleophilicity of the nitrogen atom involved in aspartimide formation and help prevent chain cleavage. iris-biotech.de
This compound, being an asparagine derivative, is not directly involved in Asp-Gly sequences. However, Asn-Gly sequences can also present challenges, although aspartimide formation is not the primary issue. Asparagine residues are more prone to dehydration to the corresponding nitrile under coupling conditions. peptide.comluxembourg-bio.comacs.org While backbone protection is primarily discussed for Asp-Gly, it could theoretically be applied to other problematic sequences, including Asn-Gly, if specific issues arise. The unusual OtBu protection on the asparagine side-chain amide in this compound might influence the propensity for side reactions in an Asn-Gly sequence, but its impact compared to standard Asn protection (like Trt) or the necessity of backbone protection in such a case is not documented in standard literature. The presence of the bulky OtBu group might sterically hinder some reactions, but the electronic effect on the amide and its potential lability are unknown.
Role of Coupling Reagents and their Impact on Side Reactions
The choice of coupling reagent significantly impacts the efficiency and purity of peptide synthesis, influencing side reactions like aspartimide and nitrile formation. Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) to enhance activation and suppress racemization and side reactions. nih.govwikipedia.orgadvancedchemtech.com Uronium or phosphonium (B103445) reagents like HATU or HBTU are also widely used and can influence the extent of side reactions depending on the sequence and conditions. wikipedia.orgfishersci.cauni.lufishersci.co.ukfishersci.co.uktcichemicals.comwikiwand.comnih.govnih.gov For asparagine, coupling reagents, particularly carbodiimides, can promote dehydration of the side-chain amide to a nitrile, especially if the amide is unprotected. peptide.comluxembourg-bio.comacs.orgpeptide.com Using protected asparagine derivatives like Fmoc-Asn(Trt)-OH minimizes nitrile formation. peptide.comacs.org
The behavior of this compound with various coupling reagents is not documented. However, based on its structure, the OtBu group is an ester attached to the amide nitrogen. Coupling reagents are designed to activate the alpha-carboxyl group for peptide bond formation. It is unclear how the OtBu ester on the side-chain amide would react under standard coupling conditions. It might be susceptible to transesterification or other side reactions depending on the reagent and additives used. The standard problem for asparagine is nitrile formation from the amide; the this compound structure replaces the amide proton with an OtBu group, which would prevent nitrile formation via the typical dehydration pathway but could introduce new, uncharacterized side reactions related to the ester group under activating conditions.
Other Relevant Side Reactions (e.g., Diketopiperazine formation in N-terminal Asparagine/Aspartic Acid sequences)
Diketopiperazine (DKP) formation is a common side reaction that can occur, particularly when the N-terminal amino acid on the resin is proline or when the first two amino acids after deprotection are conducive to cyclization. mesalabs.comiris-biotech.deluxembourg-bio.com This involves the nucleophilic attack of the free N-terminal amino group on the activated carboxyl group of the second amino acid, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. mesalabs.comiris-biotech.de Sequences with N-terminal Asparagine or Aspartic Acid can be prone to DKP formation, especially if followed by an amino acid like proline or glycine. nih.gov
If this compound were to be the N-terminal residue on the resin after Fmoc deprotection, the free alpha-amine could potentially participate in DKP formation with the subsequent activated amino acid. The presence of the unusual OtBu protection on the asparagine side chain might sterically influence the rate or extent of DKP formation, but it is unlikely to prevent it entirely if the sequence is otherwise prone to cyclization. The primary factors for DKP formation are the lability of the linkage to the resin and the sequence of the first two amino acids. The unusual side-chain protection of asparagine in this compound is not directly implicated in the established mechanism of DKP formation, which involves the alpha-amino and the activated carboxyl of the second residue.
Advanced Applications and Structural Modifications Incorporating Protected Asparagine/aspartic Acid Derivatives
Synthesis of N-Glycopeptides and other Post-Translational Modifications
N-linked glycosylation, a significant post-translational modification (PTM), involves the attachment of glycan chains to the nitrogen atom of asparagine residues within a specific consensus sequence (Asn-X-Ser/Thr, where X is any amino acid except proline). The synthesis of N-glycopeptides is crucial for understanding the impact of glycosylation on protein structure, function, and biological activity.
Protected asparagine derivatives are key building blocks in the chemical and chemoenzymatic synthesis of N-glycopeptides. Specifically, glycosylated asparagine building blocks, often protected with the Fmoc group on the alpha-amine and suitable protecting groups on the glycan and the asparagine side chain (if necessary), are incorporated into peptide sequences using solid-phase peptide synthesis (SPPS). This approach allows for the synthesis of homogeneous glycopeptides with defined glycan structures, which is challenging to achieve through recombinant expression in eukaryotic cells due to glycoform heterogeneity.
Research has demonstrated the use of Fmoc-Asn-OtBu in the synthesis of stable isotope-labeled glycopeptide standards. For instance, in the synthesis of 13C-labeled IgG1-Fc glycopeptides, this compound was utilized in the amide formation step to create a protected building block containing the labeled N-acetylglucosamine (GlcNAc) attached to asparagine. This building block was subsequently incorporated into the peptide sequence via Fmoc-based SPPS.
Besides glycosylation, protected amino acids are also important for studying other PTMs. The development of orthogonal protecting groups facilitates the selective incorporation of various modifications, enabling the synthesis of peptides and proteins with precisely placed PTMs for functional studies.
Incorporation into "Difficult Sequences" and Long Peptides to improve yield and purity
The synthesis of peptides containing certain amino acid sequences, often referred to as "difficult sequences," can be challenging due to issues like aggregation, poor solvation of the peptide-resin, and side reactions such as aspartimide formation and deamidation. Asparagine and aspartic acid residues are particularly prone to these side reactions during peptide synthesis, especially under basic conditions used for Fmoc deprotection. Aspartimide formation, a cyclic imide intermediate, can lead to racemization and the formation of undesired α- and β-peptides, significantly reducing the yield and purity of the desired product.
The use of protected asparagine and aspartic acid derivatives is crucial for mitigating these issues. For asparagine, side-chain protection with groups like the trityl (Trt) group (Fmoc-Asn(Trt)-OH) is commonly employed to prevent dehydration and aspartimide formation. While this compound is mentioned, Fmoc-Asn(Trt)-OH is frequently cited as a protected form used to improve solubility and prevent side reactions during coupling, particularly in Fmoc chemistry. For aspartic acid, the tert-butyl ester (OtBu) is a standard side-chain protecting group (Fmoc-Asp(OtBu)-OH) used to prevent aspartimide formation.
Careful selection of amino acid derivatives and protecting groups is even more critical in the synthesis of long peptides, where the cumulative effect of small side reactions in each coupling cycle can lead to significant impurities. Protected amino acids improve the solubility of the growing peptide chain on the solid support and minimize side reactions, thereby enhancing coupling efficiency, yield, and purity of the final long peptide. Studies have shown that optimizing solvents and reaction conditions in SPPS, often in conjunction with appropriate protecting groups, can lead to higher yields and purity for longer peptides.
Role in Fragment Condensation Strategies for Complex Peptide Construction
For the synthesis of very long or complex peptides that are difficult to assemble by stepwise SPPS alone, fragment condensation strategies are often employed. This approach involves synthesizing smaller protected peptide fragments separately, purifying them, and then ligating (coupling) these fragments to form the full-length peptide.
Protected amino acid derivatives are fundamental to the success of fragment condensation. Each peptide fragment must be synthesized with appropriate temporary and semi-permanent protecting groups on the Nα-amino group and reactive side chains, respectively. These protecting groups ensure the integrity of the fragment during its synthesis and purification and are strategically removed or retained for the subsequent ligation step.
While specific examples of this compound directly in fragment condensation couplings were not prominently found in the search results, protected asparagine and aspartic acid residues are integral components of the peptide fragments used in this strategy. The stability of the side-chain protecting groups on Asp and Asn residues within the fragments during fragment synthesis, purification, and condensation is critical to prevent side reactions that could compromise the final product. Challenges in fragment condensation include minimizing racemization at the C-terminus of the activated fragment, which can be addressed by using specific coupling protocols or designing fragments that end in glycine (B1666218) or proline. The need for Trt protection of asparagine has been noted in the context of preparing fragments for solid-phase fragment condensation to prevent β-cyanoalanine formation.
Research in Peptide-Based Therapeutics and Biomolecules facilitated by precise incorporation
The ability to precisely synthesize peptides and incorporate specific amino acid derivatives, including protected asparagine and aspartic acid, is vital for research and development in peptide-based therapeutics and biomolecules. Synthetic peptides and glycopeptides are explored for various applications, including use as hormones, antigens, and potential drug candidates.
Protected asparagine derivatives, like those used in glycopeptide synthesis, enable the creation of well-defined biomolecules for research into their biological functions and therapeutic potential. The controlled synthesis of peptides with specific modifications, facilitated by orthogonal protecting group strategies, allows for structure-activity relationship studies and the development of novel peptide-based drugs with improved properties.
Sustainable Chemistry Approaches in Fmoc Spps with a Focus on Aspartyl/asparaginyl Building Blocks
Development and Utilization of Green Solvents in Synthesis and Deprotection Steps
Traditional Fmoc-SPPS relies heavily on hazardous organic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) for coupling, deprotection, and washing steps. iris-biotech.deacrospharma.co.krluxembourg-bio.comsigmaaldrich.comfishersci.ca These solvents pose environmental and health risks, prompting the search for greener alternatives. The development of green solvents for SPPS aims to reduce toxicity, improve safety, and minimize environmental impact without compromising synthesis efficiency or peptide purity. luxembourg-bio.com
Research into green solvents for Fmoc-SPPS has explored various alternatives and binary mixtures, evaluating their suitability based on properties such as resin swelling capacity and the ability to dissolve protected amino acids and reagents. sigmaaldrich.com Examples of solvents investigated include dihydrolevoglucosenone (Cyrene), ethyl acetate (B1210297) (EtOAc), 1,3-dioxolane (B20135) (DOL), 2-methyl tetrahydrofuran (B95107) (2-Me-THF), and N-butylpyrrolidinone (NBP). sigmaaldrich.com Studies have shown that some of these greener solvents and their mixtures can perform comparably to or even better than conventional solvents like DMF in terms of yield and purity for certain peptide sequences. sigmaaldrich.com
The deprotection step in Fmoc-SPPS typically involves the use of a base, most commonly piperidine (B6355638), to remove the Fmoc group from the alpha-amino terminus of the resin-bound amino acid or peptide. iris-biotech.de The choice of solvent for this step is critical, as it influences the efficiency of Fmoc removal and the potential for side reactions. While piperidine in DMF is standard, the hazardous nature of both has led to investigations into alternative bases and greener solvent systems for deprotection. Studies have explored the use of pyrrolidine (B122466) as an efficient base for Fmoc removal in less polar green solvent mixtures, which can also be favorable for coupling reactions. Investigations using model peptides containing protected aspartic acid (Fmoc-Asp(OtBu)) have demonstrated that certain green solvent and base combinations can achieve efficient deprotection with minimal side product formation, such as aspartimide formation, a known issue for Asp and potentially Asn residues. Although specific data on Fmoc-Asn-OtBu in these green solvent systems may not be extensively documented in the provided sources, the principles and findings from studies on related tBu-protected amino acids and asparagine derivatives in green SPPS are relevant to the potential application of these sustainable approaches to this compound.
Strategies for Waste Minimization and Enhanced Process Efficiency
A significant challenge in traditional Fmoc-SPPS is the generation of large volumes of solvent waste, primarily from the numerous washing steps performed between coupling and deprotection cycles to remove excess reagents and byproducts. iris-biotech.deacrospharma.co.krluxembourg-bio.comsigmaaldrich.comfishersci.ca Minimizing this waste is a key aspect of developing more sustainable peptide synthesis protocols.
Minimal-rinsing SPPS (MR-SPPS) is another strategy focused on reducing solvent usage by optimizing or minimizing the volume and number of washing steps. acrospharma.co.kr By carefully controlling washing protocols, it is possible to achieve adequate removal of reagents and byproducts with less solvent.
Furthermore, strategies such as the "tea bag" method for simultaneous peptide synthesis allow for common steps like washing and Fmoc removal to be performed using shared or recycled solvent solutions, aligning with principles of a circular economy.
While specific detailed research findings or data tables focusing exclusively on this compound within these sustainable SPPS frameworks are not extensively provided in the immediate search results, the general advancements in green solvents and waste minimization strategies in Fmoc-SPPS are directly relevant to its use. Applying these sustainable approaches to the synthesis of peptides containing asparagine residues, incorporated using building blocks like this compound, is crucial for developing environmentally friendlier peptide manufacturing processes.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Fmoc-Asn-OtBu in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis involves sequential deprotection of the Fmoc group using 20% piperidine in DMF, followed by coupling with activated Asn-OtBu. Key considerations include:
- Using coupling reagents like HBTU or HATU with DIPEA to enhance reaction efficiency.
- Monitoring coupling completion via Kaiser or TNBS tests to prevent incomplete reactions .
- Ensuring tert-butyl (OtBu) side-chain protection remains intact during Fmoc deprotection .
Q. Which analytical techniques are essential for verifying the purity of this compound?
- Methodological Answer :
- HPLC : Primary method for purity assessment, requiring ≥99.0% purity with C18 columns and gradients of acetonitrile/water (0.1% TFA) .
- Specific Rotation : Confirm enantiomeric integrity using polarimetry (e.g., [α]²⁴D = -25.5° to -22.5° in DMF) .
- Water Content : Karl Fischer titration (<1.0% water) to prevent hydrolysis during storage .
Q. What storage conditions are optimal for preserving this compound stability?
- Methodological Answer : Store at +4°C in airtight, desiccated containers to minimize moisture absorption and degradation. Pre-cool DMF or DCM solvents before dissolving the compound to reduce racemization risks .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in SPPS to minimize side reactions?
- Methodological Answer :
- Coupling Reagent Selection : Use HATU over HBTU for sterically hindered residues to improve activation .
- Double Coupling : Implement two sequential couplings with fresh reagents for low-yield steps.
- Real-Time Monitoring : Employ inline FTIR or LC-MS to detect premature Fmoc cleavage or aspartimide formation .
Q. What strategies resolve discrepancies in NMR characterization of this compound?
- Methodological Answer :
- Solvent Selection : Use deuterated DMSO or CDCl₃ to enhance signal resolution for tertiary butyl and Fmoc protons.
- Temperature Control : Conduct experiments at 25°C to reduce line broadening caused by aggregation.
- Comparative Analysis : Cross-validate with HPLC-MS data to distinguish between solvent artifacts and genuine impurities .
Q. How is enantiomeric purity of this compound determined, and how can racemization be mitigated during synthesis?
- Methodological Answer :
- Chiral HPLC : Utilize chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to quantify D-enantiomer contamination (<0.3%) .
- Low-Temperature Coupling : Perform reactions at 0–4°C to suppress racemization.
- Additive Use : Incorporate additives like Oxyma Pure to stabilize the activated amino acid intermediate .
Data Contradiction and Validation
Q. How should researchers address conflicting data in mass spectrometry (MS) and elemental analysis of this compound?
- Methodological Answer :
- Ionization Method Cross-Check : Compare ESI-MS and MALDI-TOF results to rule out ionization artifacts.
- Elemental Analysis Calibration : Validate carbon/nitrogen ratios against synthetic controls, accounting for hygroscopicity errors .
Q. What protocols ensure reproducibility in this compound-based peptide chain elongation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
